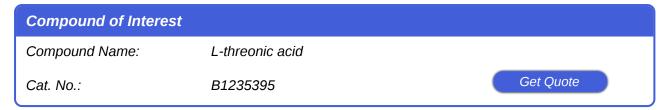


Endogenous L-Threonic Acid in Human Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

L-threonic acid, a four-carbon sugar acid, is a normal, endogenous component of human plasma.[1] Its presence is intrinsically linked to the metabolism of L-ascorbic acid (Vitamin C), of which it is a primary degradation product.[1][2] This technical guide provides an in-depth overview of the occurrence of **L-threonic acid** in human plasma, detailing its metabolic origins, quantification methods, and factors influencing its concentration. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this metabolite's role in human physiology.

Quantitative Data on L-Threonic Acid in Human Plasma

The concentration of **L-threonic acid** in the plasma of healthy individuals has been quantified in several studies. The data from key publications are summarized in the table below for comparative analysis.



Study (Year)	Analytical Method	Subject Group	Mean Concentr ation (μΜ)	Concentr ation Range (µM)	Mean Concentr ation (µg/mL)	Concentr ation Range (µg/mL)
Wang et al. (2006)	HPLC- MS/MS	Healthy Chinese Subjects (n=unknow n)	28.1 ± 2.4	Not Reported	3.8 ± 0.4	Not Reported
Deutsch (1998)	Not Specified	Healthy Subjects (n=28)	Not Reported	Not Reported	3.8 ± 0.4	Not Reported
Liu et al. (2016)	LC-MS/MS with derivatizati on	Healthy Subjects (endogeno us level)	Not Reported	Calibration range: 0.73 - 73.46 μM	Not Reported	Calibration range: 100 - 10,000 ng/mL

Metabolic Pathways

Formation of L-Threonic Acid from L-Ascorbic Acid

The primary source of endogenous **L-threonic acid** is the metabolic breakdown of L-ascorbic acid (Vitamin C). This pathway involves a series of oxidative reactions.

The degradation process is initiated by the oxidation of L-ascorbic acid to L-dehydroascorbic acid. This is followed by the irreversible hydrolysis of the lactone ring to form 2,3-diketo-L-gulonic acid. In the presence of hydrogen peroxide, 2,3-diketo-L-gulonic acid is then cleaved to yield **L-threonic acid** and oxalic acid.



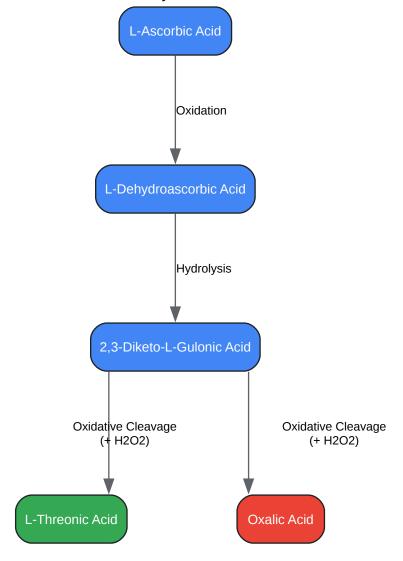


Figure 1. Metabolic Pathway of L-Ascorbic Acid to L-Threonic Acid

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Metabolic pathway of L-ascorbic acid.

Degradation of L-Threonic Acid

The metabolic fate of **L-threonic acid** in humans is not well-elucidated. While some metabolic databases indicate the involvement of L-threonate 3-dehydrogenase in the ascorbate and aldarate metabolism pathway, research has shown that the human gene for L-threonine 3-dehydrogenase (TDH) is an expressed pseudogene, meaning it is unlikely to produce a functional enzyme.[3][4][5][6][7] This suggests that this particular enzymatic pathway is not a significant route for **L-threonic acid** degradation in humans. In some non-human organisms, L-



threonate can be catabolized into smaller molecules, including CO2, but the direct applicability of these pathways to human physiology is unclear.[8]

Experimental Protocols for Quantification

The accurate quantification of **L-threonic acid** in human plasma is crucial for clinical and research applications. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and reliable method.

Method 1: HPLC-MS/MS without Derivatization (Wang et al., 2006)

This method provides a rapid and selective approach for the determination of L-threonate.

Sample Preparation:

- Protein Precipitation: To 100 μL of plasma, add 300 μL of methanol.
- Vortexing: Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 14,800 rpm for 15 minutes.
- Supernatant Collection: Carefully collect the supernatant for analysis.

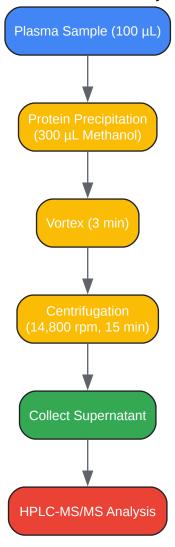
Chromatographic and Mass Spectrometric Conditions:

- HPLC System: Agilent 1100 series
- Column: YMC J'Sphere C18 (150 mm × 2.0 mm, 4 μm)
- Mobile Phase: Methanol:Acetonitrile:10 mM Ammonium Acetate (20:5:75, v/v/v)
- Flow Rate: 0.2 mL/min
- Mass Spectrometer: Triple quadrupole tandem mass spectrometer
- Ionization Mode: Negative electrospray ionization (ESI)



- Detection Mode: Multiple Reaction Monitoring (MRM)
- Ion Transition: m/z 134.5 → 74.7

Figure 2. Workflow for HPLC-MS/MS Analysis of L-Threonic Acid



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Workflow for HPLC-MS/MS analysis.

Method 2: LC-MS/MS with Chemical Derivatization (Liu et al., 2016)

This method utilizes chemical derivatization to enhance the chromatographic separation and detection of L-threonate, particularly to distinguish it from its stereoisomer, D-erythronate.



Sample Preparation:

- Isotope Dilution and Protein Precipitation: Details of this step are not fully specified in the abstract but would typically involve adding a stable isotope-labeled internal standard and a protein precipitating agent.
- Acetylation: The samples are acetylated following protein precipitation. This derivatization step improves the chromatographic properties of the analyte.

Chromatographic and Mass Spectrometric Conditions:

- Chromatography: Reversed-phase conditions designed for baseline separation of the derivatized L-threonate and D-erythronate.
- Mass Spectrometer: LC-MS/MS system.
- Validation: The method was validated with a calibration range of 100 to 10,000 ng/mL.

Factors Influencing Plasma L-Threonic Acid Concentration

The primary factor influencing the endogenous concentration of **L-threonic acid** in human plasma is the intake and metabolism of L-ascorbic acid (Vitamin C).

- Dietary Vitamin C Intake: As L-threonic acid is a direct metabolite of Vitamin C, its plasma concentration is expected to correlate with Vitamin C status. Increased dietary intake of Vitamin C leads to higher plasma concentrations of ascorbic acid, and consequently, a greater flux through its degradation pathway, resulting in increased L-threonic acid levels. Studies have shown that supplementation with Vitamin C increases its plasma and urinary concentrations.[9][10][11]
- Metabolic Rate: Individual variations in the rate of ascorbic acid metabolism and degradation could also influence the steady-state levels of L-threonic acid.
- Other Factors: While not specifically studied for L-threonic acid, general factors that can influence the plasma concentration of metabolites include age, sex, and overall dietary



patterns. However, their specific impact on endogenous **L-threonic acid** levels requires further investigation.

Conclusion

L-threonic acid is a constant and quantifiable component of human plasma, originating primarily from the degradation of L-ascorbic acid. Its concentration can be reliably measured using sophisticated analytical techniques such as HPLC-MS/MS. A clear understanding of its metabolic pathways and the factors influencing its plasma levels, particularly the pivotal role of Vitamin C intake, is essential for researchers in the fields of nutrition, metabolism, and drug development. Further research is warranted to fully elucidate the degradation pathway of **L-threonic acid** in humans and to explore the full range of physiological factors that may modulate its endogenous concentrations.

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- To cite this document: BenchChem. [Endogenous L-Threonic Acid in Human Plasma: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235395#endogenous-occurrence-of-l-threonic-acid-in-human-plasma]

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